molecular formula C19H22N2O2 B14445420 cis-N-(4-(2,6-Dimethylpiperidino)but-2-ynyl)phthalimide CAS No. 74484-72-3

cis-N-(4-(2,6-Dimethylpiperidino)but-2-ynyl)phthalimide

Cat. No.: B14445420
CAS No.: 74484-72-3
M. Wt: 310.4 g/mol
InChI Key: YHVMEFGDAJAWLZ-GASCZTMLSA-N
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Description

cis-N-(4-(2,6-Dimethylpiperidino)but-2-ynyl)phthalimide: is a complex organic compound that features a phthalimide group linked to a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired cis-configuration is achieved .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: cis-N-(4-(2,6-Dimethylpiperidino)but-2-ynyl)phthalimide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

cis-N-(4-(2,6-Dimethylpiperidino)but-2-ynyl)phthalimide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-N-(4-(2,6-Dimethylpiperidino)but-2-ynyl)phthalimide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: cis-N-(4-(2,6-Dimethylpiperidino)but-2-ynyl)phthalimide is unique due to its combination of a piperidine ring with a phthalimide group, which imparts specific chemical and biological properties not found in the similar compounds listed above .

Properties

CAS No.

74484-72-3

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-[4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]but-2-ynyl]isoindole-1,3-dione

InChI

InChI=1S/C19H22N2O2/c1-14-8-7-9-15(2)20(14)12-5-6-13-21-18(22)16-10-3-4-11-17(16)19(21)23/h3-4,10-11,14-15H,7-9,12-13H2,1-2H3/t14-,15+

InChI Key

YHVMEFGDAJAWLZ-GASCZTMLSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CC#CCN2C(=O)C3=CC=CC=C3C2=O)C

Canonical SMILES

CC1CCCC(N1CC#CCN2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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